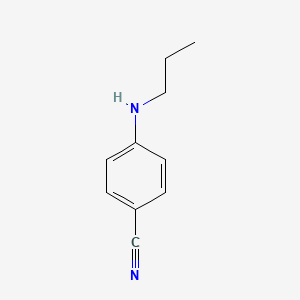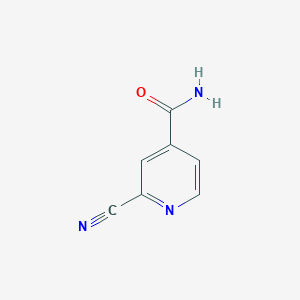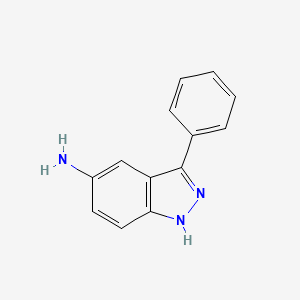
3-苯基-1H-吲唑-5-胺
描述
3-Phenyl-1H-indazol-5-amine is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The empirical formula for this compound is C13H11N3 and it has a molecular weight of 209.25 .
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-indazol-5-amine is characterized by a pyrazole fused to a benzene . The SMILES string representation of the molecule isNC1=CC=C2NN=C (C2=C1)C3=CC=CC=C3 . Physical And Chemical Properties Analysis
3-Phenyl-1H-indazol-5-amine is a solid compound . Its empirical formula is C13H11N3 and it has a molecular weight of 209.25 .科学研究应用
合成方法
- Pd催化的铃木-宫浦交叉偶联反应:开发了一种在微波辅助条件下使用Pd催化的铃木-宫浦交叉偶联反应合成各种3-芳基-1H-吲唑-5-胺衍生物的方法。该方法采用二恶烷/H2O作为溶剂,Pd(OAc)2和RuPhos作为催化剂体系,K3PO4作为碱,产率良好至优异 (Wang et al., 2015)。
结构和光谱研究
- 晶体结构和互变异构:研究了各种吲唑衍生物的结构和光谱特征,包括质子互变异构和光物理性质。进行了X射线衍射和DFT研究以解决结构歧义,深入了解这些化合物的分子性质 (Rana & Chaudhary, 2021)。
光物理研究
- 光诱导分子重排:在氮亲核试剂存在下对某些1,2,4-恶二唑的光化学研究表明,在特定条件下形成了吲唑。这突出了吲唑在光物理应用中的潜力及其在光化学条件下的行为 (Buscemi et al., 1996)。
生物和医学应用
- 抗肿瘤活性:某些吲唑衍生物,如3-氨基-4-吗啉代-1H-吲唑-1-羰基-N-苯基环丙烷-1-甲酰胺,对多种癌细胞系的增殖表现出明显的有效抑制作用。这表明它们在癌症治疗中的潜在用途 (Lu et al., 2020)。
组合合成和化学性质
- 杂环的组合合成:吲唑衍生物已使用组合方法合成,从而产生了新型杂环化合物。这些方法突出了吲唑在合成各种分子结构方面的多功能性 (Li et al., 2013)。
安全和危害
作用机制
Target of Action
The primary target of 3-Phenyl-1H-indazol-5-amine is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and differentiation .
Mode of Action
It’s known that the compound interacts with its target, jak2, possibly inhibiting its activity . This interaction can lead to changes in the downstream signaling pathways, affecting cellular functions .
Biochemical Pathways
Given its target, it’s likely that the compound affects theJAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Result of Action
Given its target, the compound may influence cell proliferation, survival, and differentiation . In particular, it has shown promising inhibitory effects against certain cancer cell lines .
生化分析
Biochemical Properties
3-Phenyl-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase JAK2, which is involved in cell growth, development, and differentiation . The compound acts as an inhibitor of JAK2, thereby modulating signaling pathways that are crucial for cellular functions. Additionally, 3-Phenyl-1H-indazol-5-amine has been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Cellular Effects
3-Phenyl-1H-indazol-5-amine exerts various effects on different types of cells and cellular processes. It has been found to inhibit the growth of cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis and cell cycle arrest by modulating the p53/MDM2 pathway and inhibiting Bcl2 family members . These effects highlight the potential of 3-Phenyl-1H-indazol-5-amine as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 3-Phenyl-1H-indazol-5-amine involves several key interactions at the molecular level. The compound binds to the active site of tyrosine-protein kinase JAK2, inhibiting its activity and downstream signaling pathways . This inhibition leads to reduced phosphorylation of STAT proteins, which are critical for gene expression and cell proliferation. Additionally, 3-Phenyl-1H-indazol-5-amine inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-1H-indazol-5-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 3-Phenyl-1H-indazol-5-amine maintains its inhibitory effects on cellular functions, including apoptosis and cell cycle arrest, over extended periods . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Phenyl-1H-indazol-5-amine vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anticancer and anti-inflammatory effects without causing severe toxicity . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Phenyl-1H-indazol-5-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in urine . These metabolic pathways are crucial for the elimination of 3-Phenyl-1H-indazol-5-amine from the body and for minimizing its potential toxicity.
Transport and Distribution
Within cells and tissues, 3-Phenyl-1H-indazol-5-amine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of 3-Phenyl-1H-indazol-5-amine is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Phenyl-1H-indazol-5-amine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling proteins and enzymes, while in the nucleus, it modulates gene expression by binding to transcription factors . The subcellular localization of 3-Phenyl-1H-indazol-5-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
3-phenyl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBJHQPTGMYKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626016 | |
| Record name | 3-Phenyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395099-05-5 | |
| Record name | 3-Phenyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
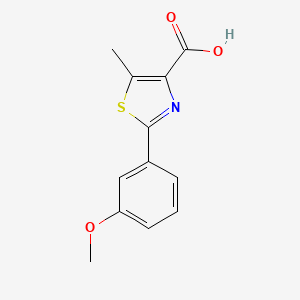
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)
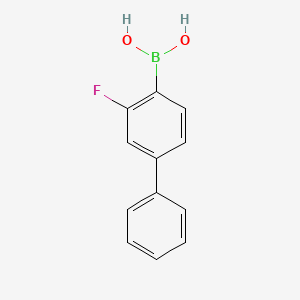
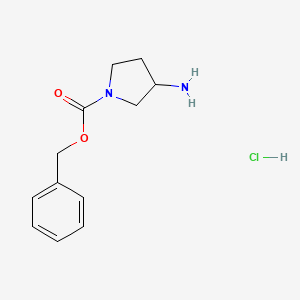
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
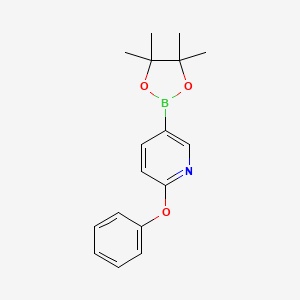

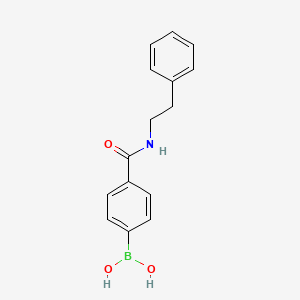
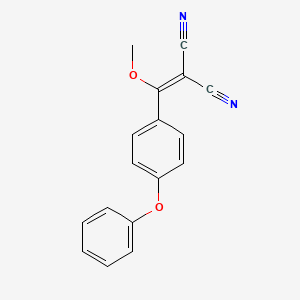
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)

